molecular formula C69H116O39 B12657810 Protoyuccoside H CAS No. 96351-52-9

Protoyuccoside H

Cat. No.: B12657810
CAS No.: 96351-52-9
M. Wt: 1569.6 g/mol
InChI Key: BKSZALUUQJKDOV-BRYDKAIJSA-N
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Description

Protoyuccoside H is a steroidal saponin isolated from Yucca filamentosa (Agavaceae family). It belongs to the furostanol glycoside class, characterized by a 27-carbon skeleton with sugar moieties attached to the C-3 and C-26 hydroxyl groups of the aglycone .

Properties

CAS No.

96351-52-9

Molecular Formula

C69H116O39

Molecular Weight

1569.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(6R,7S,9S,13S,16S,18R)-16-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C69H116O39/c1-23(21-94-60-50(87)43(80)39(76)31(15-70)97-60)7-12-69(93)24(2)38-30(108-69)14-29-27-6-5-25-13-26(8-10-67(25,3)28(27)9-11-68(29,38)4)96-62-54(91)48(85)58(36(20-75)101-62)106-66-59(107-65-55(92)49(86)57(35(19-74)102-65)105-64-52(89)45(82)41(78)33(17-72)99-64)46(83)42(79)37(103-66)22-95-61-53(90)47(84)56(34(18-73)100-61)104-63-51(88)44(81)40(77)32(16-71)98-63/h23-66,70-93H,5-22H2,1-4H3/t23-,24+,25-,26+,27?,28?,29?,30?,31-,32-,33-,34-,35-,36-,37-,38?,39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69-/m1/s1

InChI Key

BKSZALUUQJKDOV-BRYDKAIJSA-N

Isomeric SMILES

C[C@H]1C2C(CC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Protoyuccoside H is typically isolated from the methanol extract of Yucca filamentosa roots. The isolation process involves several steps, including silica gel column chromatography and thin-layer chromatography . The compound is identified using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Protoyuccoside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Protoyuccoside H has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. In biology, this compound is investigated for its potential as a natural pesticide due to its molluscicidal activity against snails . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of Protoyuccoside H involves its interaction with specific molecular targets and pathways. As a steroid glycoside, it likely exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physical properties of Protoyuccoside H and related compounds:

Compound Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation [α] Natural Source
This compound C₂₇H₄₆O₁₂ (inferred) ~740–1,245* Not reported Not reported Yucca filamentosa
Protoyuccoside C C₂₇H₄₆O₁₂ 1,245.368 150–152 [α] −29 (c, 2.75 in MeOH) Yucca filamentosa
Protoyuccoside E C₂₇H₄₆O₁₂ 740.927 285–286 [α] −19.5 (c, 1.6 in Py) Yucca filamentosa
Asparagoside C C₂₀H₃₈O₁₀ 740.927 287–290 [α] −13 (c, 0.4 in H₂O) Asparagus officinalis
Asparagoside A C₂₀H₃₈O₁₀ 578.785 245–247 [α] −65.1 (c, 0.68 in MeOH) Asparagus officinalis

*Molecular weight discrepancies (e.g., Protoyuccoside C vs.

Key Structural Differences:
  • Glycosylation Sites: Protoyuccosides (C, E, H) typically feature glucose or rhamnose units at C-3 and C-26, while asparagosides (e.g., Asparagoside C) may have distinct sugar configurations contributing to differences in molecular weight and solubility .
  • Aglycone Backbone: Protoyuccosides retain a furostanol skeleton, whereas Asparagoside A is a spirostanol derivative, altering its stereochemical properties .
Antifungal Activity:
  • Asparagoside C exhibits significant antifungal activity, attributed to its ability to disrupt fungal cell membranes .
  • Protoyuccosides: Limited data exist for this compound, but Protoyuccoside C demonstrates anti-anxiety effects in murine models, likely mediated via modulation of GABAergic pathways .
Thermal Stability:
  • Higher melting points in Protoyuccoside E (285–286°C) and Asparagoside C (287–290°C) suggest greater stability compared to Protoyuccoside C (150–152°C), possibly due to crystalline packing efficiency or hydrogen bonding .
Pharmacokinetics:
  • The optical rotation values ([α]) indicate distinct chiral environments, which may influence bioavailability and receptor interactions. For example, Protoyuccoside C’s [α] of −29 in MeOH contrasts sharply with Asparagoside A’s [α] of −65.1, reflecting divergent stereochemical profiles .

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